molecular formula C9H5NO2 B583859 Furo[2,3-f][1,2]benzoxazole CAS No. 153965-77-6

Furo[2,3-f][1,2]benzoxazole

Cat. No.: B583859
CAS No.: 153965-77-6
M. Wt: 159.144
InChI Key: FRTXVXGJOASZGZ-UHFFFAOYSA-N
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Description

Furo[2,3-f][1,2]benzoxazole is a fused heterocyclic compound comprising a benzoxazole ring system annulated with a furan moiety at the [2,3-f] position. This structural arrangement confers unique electronic and steric properties, making it a candidate for diverse applications, including pharmaceuticals and materials science. The compound’s fused aromatic system likely enhances stability and π-conjugation, which may be exploited in UV-filtering agents or psychotropic drug development .

Properties

CAS No.

153965-77-6

Molecular Formula

C9H5NO2

Molecular Weight

159.144

IUPAC Name

furo[2,3-f][1,2]benzoxazole

InChI

InChI=1S/C9H5NO2/c1-2-11-8-4-7-5-10-12-9(7)3-6(1)8/h1-5H

InChI Key

FRTXVXGJOASZGZ-UHFFFAOYSA-N

SMILES

C1=COC2=CC3=C(C=C21)ON=C3

Synonyms

Furo[2,3-f]-1,2-benzisoxazole (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Key Structural Differences :

  • Furo[2,3-f][1,2]benzoxazole vs. Naphtho[2,3-f]quinoxaline: The former replaces the quinoxaline moiety with a benzoxazole ring, reducing electron-withdrawing nitrogen atoms and altering π-stacking behavior. This structural shift may enhance UV absorption capabilities compared to quinoxaline-based dyes .
  • This compound vs.
Physicochemical Properties
  • Solubility : this compound’s fused oxygen-rich structure may reduce water solubility compared to sulfonamide-based heterocycles (e.g., USP Sulfamethoxazole Related Compounds in ), but enhance lipid solubility for CNS drug delivery .
  • Thermal Stability: The rigid fused-ring system likely increases thermal stability over non-annulated benzoxazoles, similar to deferasirox isomers (), which retain integrity under high-temperature conditions .

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